2-[4-(Trifluoromethyl)phenyl]chloriren-1-ium
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Overview
Description
2-[4-(Trifluoromethyl)phenyl]chloriren-1-ium is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a chlorirenium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)phenyl]chloriren-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorirenium ion can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
2-[4-(Trifluoromethyl)phenyl]chloriren-1-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it a valuable tool in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: Its potential pharmacological activities are being explored for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]chloriren-1-ium involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: This compound shares the trifluoromethyl and phenyl groups but differs in its functional group, which is an isocyanate instead of a chlorirenium ion.
4-(Trifluoromethyl)phenylacetonitrile: Another similar compound with a trifluoromethyl group attached to a phenyl ring, but with an acetonitrile functional group.
Uniqueness
2-[4-(Trifluoromethyl)phenyl]chloriren-1-ium is unique due to the presence of the chlorirenium ion, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
919791-24-5 |
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Molecular Formula |
C9H5ClF3+ |
Molecular Weight |
205.58 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1-chloroniacycloprop-2-ene |
InChI |
InChI=1S/C9H5ClF3/c11-9(12,13)7-3-1-6(2-4-7)8-5-10-8/h1-5H/q+1 |
InChI Key |
YIXORWYOGFWOHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C[Cl+]2)C(F)(F)F |
Origin of Product |
United States |
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